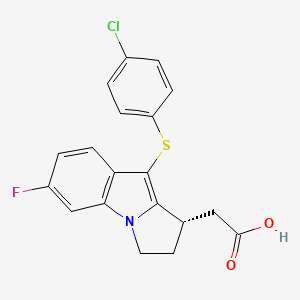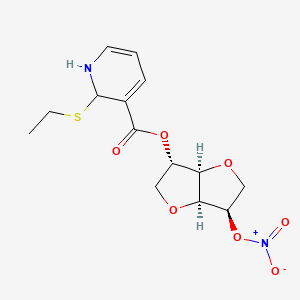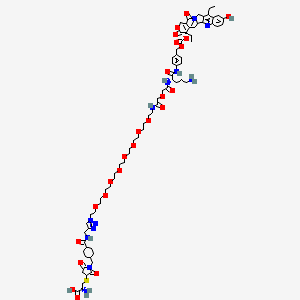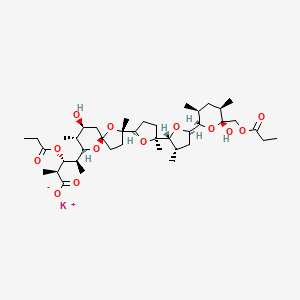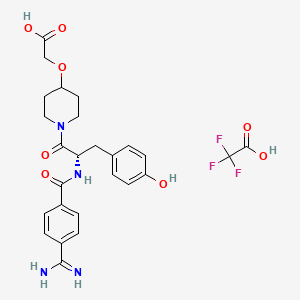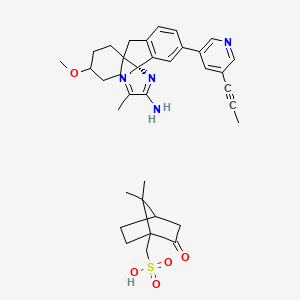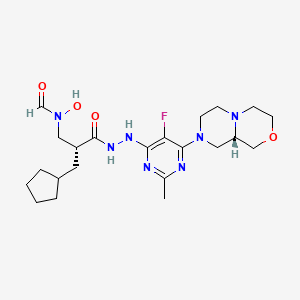![molecular formula C25H26N4O4S B608515 d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LEM-14 is a potent inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), with an inhibitory concentration 50 (IC50) value of 132 micromolar. It is primarily used in the study of multiple myeloma, a type of blood cancer. LEM-14 has shown potential in inhibiting the activity of NSD2, which is implicated in various cancers .
Aplicaciones Científicas De Investigación
LEM-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of NSD2 and its effects on histone methylation.
Biology: Investigated for its role in regulating gene expression and chromatin structure.
Medicine: Explored as a potential therapeutic agent for multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs targeting NSD2 and related pathways
Mecanismo De Acción
LEM-14 exerts its effects by specifically inhibiting the activity of NSD2, a histone methyltransferase involved in the methylation of histone H3 at lysine 36 (H3K36). This inhibition disrupts the normal function of NSD2, leading to changes in gene expression and chromatin structure. The molecular targets and pathways involved include the NSD2 protein and its associated signaling pathways .
Safety and Hazards
Direcciones Futuras
Thieno[2,3-d]pyrimidin-4(3H)-ones have potential in the development of new antitubercular agents and as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . Future research could focus on further optimization of these compounds and exploration of their potential in other therapeutic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LEM-14 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of LEM-14 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the required standards for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
LEM-14 undergoes various chemical reactions, including:
Oxidation: LEM-14 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in LEM-14.
Substitution: Substitution reactions can introduce different substituents into the LEM-14 molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of LEM-14, which can be used for further studies and applications .
Comparación Con Compuestos Similares
Similar Compounds
LEM-14-1189: A derivative of LEM-14 with inhibitory effects on NSD1, NSD2, and NSD3.
EML734: A potent, selective inhibitor of protein arginine methyltransferase 7 (PRMT7) and PRMT9.
OTS186935 FA: A protein methyltransferase SUV39H2 inhibitor with anticancer activity
Uniqueness
Its ability to selectively inhibit NSD2 makes it a valuable tool in research and drug development .
Propiedades
IUPAC Name |
2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXWRFJOUWUKX-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
